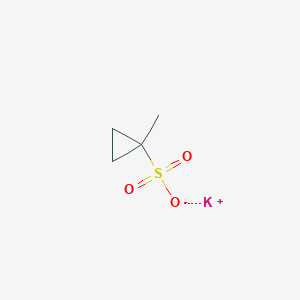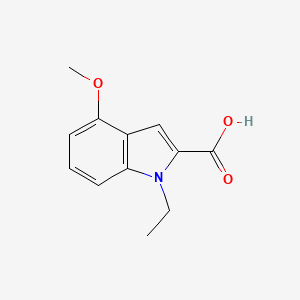
(2-Cyanopyridin-3-yl)zinc bromide, 0.25 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyanopyridin-3-yl)zinc bromide, 0.25 M in THF (ZnBr(CNpy)2) is an organometallic compound that has a wide range of applications in the scientific and industrial world. It is a versatile reagent that can be used in a variety of synthetic processes, such as catalysis, organic synthesis, and in the development of new materials. In addition, ZnBr(CNpy)2 has been studied for its potential applications in biochemistry and physiology.
Aplicaciones Científicas De Investigación
ZnBr(CNpy)2 has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, such as carboxylic acids and esters. Additionally, it has been used in the synthesis of metal-organic frameworks (MOFs). MOFs are a type of crystalline material that can be used for a variety of applications, such as gas storage and separation, catalysis, and drug delivery. ZnBr(CNpy)2 has also been studied for its potential applications in biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of ZnBr(CNpy)2 is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which means it can accept electrons from other molecules. This allows it to form bonds with other molecules and facilitate the formation of new compounds. The compound is also thought to act as a catalyst, meaning it can speed up the rate of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of ZnBr(CNpy)2 are not yet fully understood. However, it is believed that the compound may have some beneficial effects on the body, such as reducing inflammation and increasing antioxidant activity. Additionally, it has been suggested that the compound may have anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of ZnBr(CNpy)2 in lab experiments has several advantages. It is a versatile reagent that can be used in a variety of synthetic processes. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use. The compound is unstable in the presence of light and air, and it is toxic if ingested. Additionally, it is not soluble in water, so it must be used in an organic solvent, such as THF.
Direcciones Futuras
The potential future directions for the use of ZnBr(CNpy)2 include further research into its potential applications in biochemistry and physiology, as well as its use in the development of new materials. Additionally, further research into its mechanism of action and its potential toxicity could be beneficial. Finally, further research into its use as a catalyst and its ability to speed up the rate of reactions could also be beneficial.
Métodos De Síntesis
ZnBr(CNpy)2 can be synthesized using a variety of methods, including the reaction of 2-cyanopyridine and zinc bromide in an aqueous solution. This method involves the reaction of 2-cyanopyridine (CNpy) with zinc bromide (ZnBr2) in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting product is a white solid. The reaction can be catalyzed by the addition of a base, such as sodium hydroxide (NaOH). The product can then be isolated by filtration and dried.
Propiedades
IUPAC Name |
bromozinc(1+);3H-pyridin-3-ide-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N2.BrH.Zn/c7-5-6-3-1-2-4-8-6;;/h1-2,4H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKLSJZZTCIIJH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=C(N=C1)C#N.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyanopyridin-3-yl)zinc bromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














